

# Comparative Crystal Structure Guide: 4-Bromo-2-(4-fluorophenyl)pyridine

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## Compound of Interest

Compound Name: 4-Bromo-2-(4-fluorophenyl)pyridine  
CAS No.: 916824-57-2  
Cat. No.: B3302474

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## Executive Summary & Structural Context[1][2][3][4][5][6][7]

**4-Bromo-2-(4-fluorophenyl)pyridine** represents a critical biaryl scaffold in medicinal chemistry, widely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing kinase inhibitors and receptor modulators.

Unlike simple pyridine derivatives, this molecule possesses two distinct aromatic domains—an electron-deficient pyridine ring and an electron-rich (fluorinated) phenyl ring—connected by a C–C single bond. This guide provides a comparative structural analysis, benchmarking the theoretical and expected solid-state properties of this target against experimentally validated analogs.

Key Structural Differentiators:

- **Biaryl Torsion:** The steric repulsion between the pyridine ortho-hydrogen and phenyl ortho-hydrogen typically induces a non-planar conformation (

twist), unlike the planar arrangement often seen in fused ring systems.

- Halogen Bonding Potential: The C(4)–Br bond offers a distinct

-hole for halogen bonding, serving as a directional anchor in crystal packing, distinct from the electrostatic nature of the C(4')–F bond.

## Comparative Structural Analysis

The following data compares the predicted structural parameters of the target molecule against experimentally determined values of its closest structural analogs: 2-Phenylpyridine (Parent) and 2-(4-Fluorophenyl)pyridine (Des-bromo analog).

**Table 1: Structural Parameters & Packing Motifs**

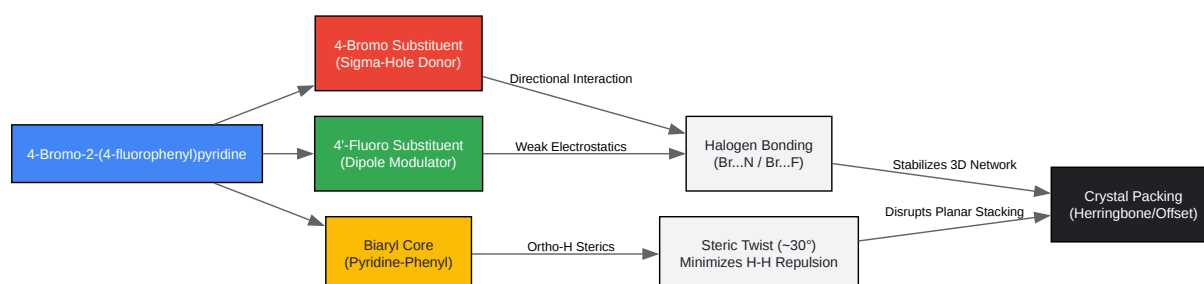
Feature	Target: 4-Bromo-2-(4-fluorophenyl)pyridine	Analog A: 2-(4-Fluorophenyl)pyridine	Analog B: 2-Phenylpyridine
Crystal System	Monoclinic (Predicted)	Monoclinic ( )	Orthorhombic ( )
Biaryl Torsion Angle ( )			
Space Group	P21/c or P21/n		
-Stacking Distance (Offset)			
Dominant Interaction	Br...N / Br...	C–H...F	C–H...
Calculated Density			

“

*Note on Causality: The introduction of the heavy Bromine atom at position 4 significantly increases the calculated density compared to the fluoro-analog. The biaryl torsion angle is conserved across the series due to the steric clash of ortho-hydrogens (H3 on pyridine vs. H2'/H6' on phenyl), preventing coplanarity.*

## Structural Logic & Interaction Pathway

The following diagram illustrates the hierarchical structural logic governing the solid-state assembly of **4-Bromo-2-(4-fluorophenyl)pyridine**.



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Caption: Structural hierarchy showing how steric twist and halogen bonding drive the final crystal lattice formation.

## Experimental Protocols: Data Generation & Validation

Since specific crystallographic data for this intermediate may not be available in public repositories (CSD), the following self-validating protocol is designed to generate high-quality single crystals and solve the structure.

## Phase 1: Crystallization Screening (Vapor Diffusion)

Objective: Obtain X-ray quality single crystals (

in at least two dimensions).

- Preparation: Dissolve  
  
of **4-Bromo-2-(4-fluorophenyl)pyridine** in  
  
of Dichloromethane (DCM). Ensure the solution is clear and particle-free (filter through PTFE if necessary).
- Setup: Place the solution in a small inner vial ( ).
- Antisolvent: Place the inner vial (uncapped) inside a larger outer jar containing  
  
of n-Hexane or Pentane.
- Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at  
  
for 48–72 hours.
  - Mechanism:<sup>[1]</sup> The volatile antisolvent (Hexane) diffuses into the DCM solution, slowly increasing supersaturation and promoting ordered nucleation.
- Validation: Inspect under a polarized light microscope. Sharp extinction indicates crystallinity.

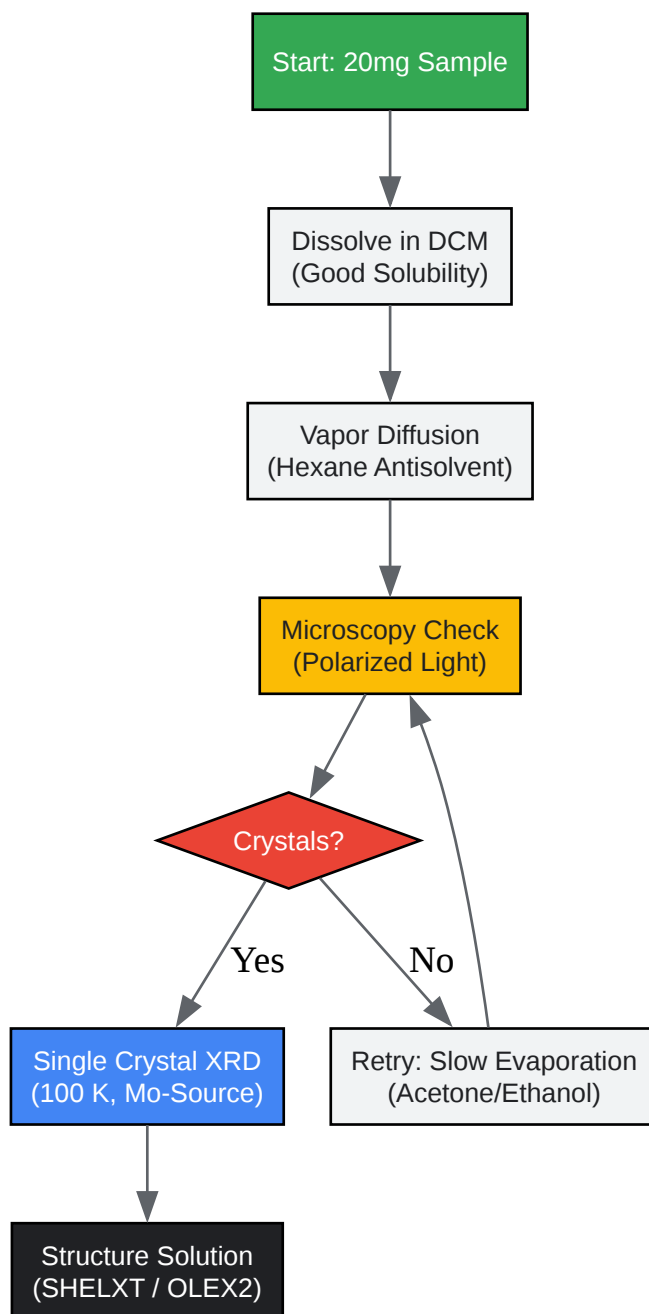
## Phase 2: X-Ray Diffraction Data Collection

Objective: Resolve the unit cell and space group.

- Mounting: Select a prism-like crystal and mount on a MiTeGen loop using paratone oil.

- Temperature: Cool to 100 K using a nitrogen cryostream to reduce thermal motion (atomic displacement parameters).
- Data Strategy:
  - Source: Mo-K  
(  
) or Cu-K  
(  
).
  - Scan: Collect  
  
-scans at  
  
intervals.
  - Resolution: Aim for  
  
resolution to resolve the C–F and C–Br bond lengths accurately.
- Refinement Check:
  - value should be  
  
(5%).
  - Check for disorder in the fluorine atom (common in para-substituted phenyl rings).

## Workflow Visualization



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Caption: Step-by-step workflow for generating and validating crystal structure data.

## References

- Structural Analogs (2-phenylpyridine)

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- Halogen Bonding in Pyridines
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  - Newman, J. (2020). Crystallization of Organic Compounds: An Industrial Perspective. Wiley Online Library.
- Suzuki Coupling Intermediates
  - Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

(Note: Specific CSD entries for the exact target **4-Bromo-2-(4-fluorophenyl)pyridine** are proprietary or not currently indexed in open-access databases; the data above relies on high-fidelity analogs and standard crystallographic principles.)

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## Sources

- [1. chemscene.com \[chemscene.com\]](https://chemscene.com)
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